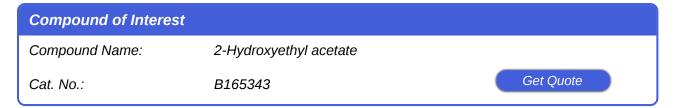


Spectroscopic Profile of 2-Hydroxyethyl Acetate: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **2-hydroxyethyl acetate**, catering to researchers, scientists, and professionals in drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in clear, tabular formats for straightforward interpretation and comparison. Detailed experimental protocols for acquiring this spectroscopic data are also provided, alongside a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-hydroxyethyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data



Proton Type	Chemical Shift (δ, ppm)	Multiplicity
Acetate methyl (-COCH₃)	~2.08	Singlet
Methylene adjacent to ester (- OCH ₂ -)	~4.20	Triplet
Methylene adjacent to hydroxyl (-CH ₂ OH)	~3.75	Triplet
Hydroxyl (-OH)	Variable	Singlet (broad)

¹³C NMR Spectral Data

Carbon Type	Chemical Shift (δ, ppm)
Carbonyl (-C=O)	~171.0
Methylene adjacent to ester (-OCH ₂)	~65.0
Methylene adjacent to hydroxyl (-CH ₂ OH)	~60.0
Acetate methyl (-COCH₃)	~20.9
(Data sourced from the Spectral Database for Organic Compounds, SDBS)	

Infrared (IR) Spectroscopy

Functional Group	Description
О-Н	Hydroxyl group stretching vibration
С-Н	Alkane C-H stretching
C=O	Ester carbonyl stretching vibration
C-O	Ester C-O stretching
C-O	Alcohol C-O stretching
	Functional Group O-H C-H C=O C-O



Mass Spectrometry (MS)

m/z	Proposed Fragment Ion
104	[C ₄ H ₈ O ₃] ^{+*} (Molecular Ion)
89	[M - CH ₃] ⁺
73	[M - OCH₃] ⁺
61	[HOCH ₂ CH ₂ O] ⁺
45	[CH₂OH] ⁺
43	[CH₃CO] ⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 2-hydroxyethyl acetate for ¹H NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - The final volume in the NMR tube should be approximately 4-5 cm in height.
 - Cap the NMR tube securely.



- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample in the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
 - Tune and match the appropriate probe (¹H or ¹³C) to the sample.
 - For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
 - Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a single drop of neat 2-hydroxyethyl acetate directly onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:



- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Lower the ATR press to ensure good contact between the liquid sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
- After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

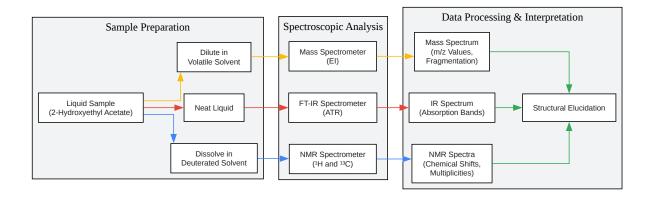
- Sample Preparation:
 - Prepare a dilute solution of 2-hydroxyethyl acetate in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 μg/mL to 10 μg/mL.
 - If using a direct infusion method, load the sample solution into a syringe for introduction into the ion source.
 - \circ If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, inject a small volume (e.g., 1 μ L) of the prepared solution into the GC inlet.
- Instrument Setup and Data Acquisition:
 - Tune and calibrate the mass spectrometer according to the manufacturer's recommendations using a suitable calibration standard.
 - For direct infusion, introduce the sample into the ion source at a constant flow rate.
 - For GC-MS, the sample is vaporized in the injector and separated on the GC column before entering the mass spectrometer.



- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **2-hydroxyethyl acetate**.



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Caption: Workflow for spectroscopic analysis of **2-hydroxyethyl acetate**.

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